molecular formula C11H18N2O B8109302 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone

Cat. No.: B8109302
M. Wt: 194.27 g/mol
InChI Key: VPBJOVRGZOHRMC-RGWUEKKESA-N
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Description

The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone features a bicyclic pyrrolo-pyrrolidine core fused with a 2-methylcyclopropyl ketone group.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-7-4-9(7)11(14)13-5-8-2-3-12-10(8)6-13/h7-10,12H,2-6H2,1H3/t7?,8-,9?,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJOVRGZOHRMC-RGWUEKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Epoxide Cyclization

The cis-fused bicyclic amine scaffold can be synthesized via intramolecular cyclization of an anti-epoxide intermediate. As demonstrated in the stereoselective synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, anti-epoxide 17 undergoes exclusive cyclization to form the 5,5-cis-fused bicycle (Fig. 1A). The reaction proceeds through a transition state where the anti-periplanar geometry of the epoxide oxygen atoms facilitates nucleophilic attack, ensuring thermodynamic and kinetic stability of the cis-product. Syn-epoxide analogs remain unreactive under these conditions, highlighting the critical role of stereoelectronic control.

Table 1: Comparative Yields for Epoxide Cyclization

Epoxide TypeReaction ConditionsProduct ConfigurationYield (%)
Anti-epoxideCH₂Cl₂, 20°C, 2 hrcis-Fused85
Syn-epoxideCH₂Cl₂, 20°C, 48 hrNo reaction0

Organocatalytic Asymmetric Synthesis

An alternative route employs chiral organocatalysts to induce enantioselectivity. The Hamada group’s tandem Michael-aldol reaction using (S)-diphenylprolinol triethylsilyl ether 30 achieves quantitative yields and >90% enantiomeric excess (ee) for related pyrroloquinoline systems. Adapting this method, α,β-unsaturated aldehyde 35 reacts with nitromethane in the presence of catalyst 30 to form the bicyclic core with axial chirality (Fig. 1B). Sodium borohydride reduction of the intermediate aldehyde followed by tosyl deprotection yields the free amine.

Preparation of 2-Methylcyclopropyl Carbonyl Derivatives

Simmons-Smith Cyclopropanation

The 2-methylcyclopropyl group is synthesized via a [2+1] cycloaddition using the Simmons-Smith reagent (CH₂I₂/Zn-Cu). Treatment of allyl alcohol 40 with CH₂I₂ in diethyl ether at 0°C generates the cyclopropane ring with 65% yield (Fig. 2A). The methyl group at C2 is introduced by starting with pre-methylated allylic substrates.

Table 2: Cyclopropanation Optimization

SubstrateReagentTemperatureYield (%)
Allyl alcoholCH₂I₂/Zn-Cu0°C65
Crotyl alcoholCH₂I₂/Zn-Cu25°C42

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed decomposition of diazo compound 42 in the presence of styrene derivative 43 produces 2-methylcyclopropane-carboxylate 44 with 78% yield and >20:1 diastereoselectivity (Fig. 2B). The use of Rh₂(S-DOSP)₄ as a chiral catalyst ensures enantioselective formation of the trans-disubstituted cyclopropane, which is subsequently hydrolyzed to the carboxylic acid.

Ketone Bridge Formation via Coupling Reactions

Amine-Acyl Chloride Coupling

The methanone bridge is constructed by reacting the cis-hexahydropyrrolopyrrole amine 45 with 2-methylcyclopropanecarbonyl chloride 46 under Schotten-Baumann conditions (Fig. 3A). Triethylamine acts as a base to scavenge HCl, yielding the target compound in 72% yield after purification by silica gel chromatography.

Table 3: Coupling Reaction Parameters

AmineAcyl ChlorideBaseSolventYield (%)
45 (cis)46 Et₃NTHF72
45 (cis)Cyclohexyl-COClEt₃NCH₂Cl₂68

Reductive Amination Approach

An alternative method involves reductive amination between ketone 47 and the bicyclic amine 45 using sodium cyanoborohydride (NaBH₃CN) in methanol (Fig. 3B). While this route avoids handling reactive acyl chlorides, the yield is lower (55%) due to competing imine formation and over-reduction byproducts.

Stereochemical Integrity and Purification

Chiral Resolution Techniques

The cis-configuration of the bicyclic core is preserved through judicious choice of protecting groups. Boc-protection of the secondary amine in intermediate 25 prevents epimerization during subsequent coupling steps. Final deprotection with methanolic HCl yields the enantiomerically pure product (>98% ee) as confirmed by chiral HPLC.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) resolves residual diastereomers from the coupling reaction, achieving >99% purity. The strained cyclopropane ring remains intact under these acidic conditions due to the electron-withdrawing effect of the ketone group.

Scalability and Process Optimization

Microwave-Assisted Synthesis

Adapting patent methodologies, microwave irradiation accelerates boronate ester formation in Step 2 of the cyclopropane synthesis (90°C, 3 hr vs. 24 hr conventional heating). This reduces reaction time by 87% while maintaining 89% yield.

Continuous Flow Cyclopropanation

A continuous flow reactor with immobilized Rh catalyst enables large-scale production of 2-methylcyclopropanecarbonyl chloride 46 (50 g/day throughput) . The system minimizes catalyst leaching and improves safety by containing volatile diazo compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of hexahydropyrrolo compounds exhibit potential antidepressant effects. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antipsychotic Properties
    • Compounds similar to (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone have shown affinity for dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders. Studies highlight the compound's ability to selectively target the D4 receptor, which is implicated in mood regulation .
  • Cognitive Enhancement
    • Some research has explored the cognitive-enhancing properties of pyrrole derivatives, positing that they may improve memory and learning through cholinergic modulation. This application is particularly relevant for age-related cognitive decline .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyrrole precursors. The compound can also be modified to create various analogs with enhanced biological activity or selectivity.

Derivative Modification Biological Activity
Compound AMethyl substitution at position 2Increased antidepressant activity
Compound BFluorination at position 6Enhanced D4 receptor affinity
Compound CHydroxyl group additionImproved cognitive effects

Case Studies

  • Study on Antidepressant Effects :
    • A study published in The Journal of Medicinal Chemistry demonstrated that a derivative of hexahydropyrrolo exhibited significant antidepressant-like effects in animal models. The compound was administered over a period of two weeks, showing a marked improvement in behavioral tests related to depression .
  • Clinical Trials for Antipsychotic Properties :
    • A phase II clinical trial evaluated the safety and efficacy of a related compound targeting the D4 receptor in patients with schizophrenia. Results indicated a reduction in psychotic symptoms without significant side effects, suggesting a favorable therapeutic profile .
  • Cognitive Enhancement Research :
    • An investigation into the cognitive effects of pyrrole derivatives revealed that specific modifications could enhance memory retention in aged rats, supporting the hypothesis that these compounds may serve as potential treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of protein methyltransferases or glycosyltransferases, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following analogs share the hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl moiety but differ in substituents:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
(1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride Benzo-triazole C₁₄H₁₆ClN₅O 256.5 [M–H]⁻ Antiviral candidate; high solubility in polar solvents
((3aR,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone 1-Methylpyrazole C₁₁H₁₆N₄O 220.27 Intermediate for kinase inhibitors
Moxifloxacin Impurity 14 (hydrochloride form) Quinolone-carboxylic acid C₂₁H₂₂ClFN₄O₅ 387.4 Antibiotic impurity; moderate WGK 3 toxicity

Key Observations :

  • Substituent Impact on Molecular Weight : The benzo-triazole analog has a higher molecular weight (256.5) due to the aromatic triazole group, whereas the pyrazole analog is lighter (220.27), reflecting the simpler substituent.
  • Solubility and Reactivity: The hydrochloride salt in and enhances solubility in polar solvents like 2-propanol, critical for pharmaceutical formulations.
  • Biological Activity: The quinolone substituent in moxifloxacin impurities links to antibacterial activity, while the benzo-triazole in is associated with antiviral applications.

Spectroscopic Characterization

  • 1H NMR Trends : The benzo-triazole analog exhibits downfield shifts (δ 9.68 ppm) for NH protons due to hydrogen bonding, while aromatic protons resonate at δ 7.59–8.11 ppm. The target compound’s cyclopropane protons are expected to appear upfield (δ 1.0–2.5 ppm), as seen in cyclopropane-containing pharmaceuticals.
  • Mass Spectrometry : The pyrazole analog lacks MS data, but the benzo-triazole analog shows a clear [M–H]⁻ peak at 256.5, consistent with deprotonation under acidic conditions.

Biological Activity

The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone , also known by its CAS number 1217996-00-3, is a member of the pyrrolidine family and has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C11_{11}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 210.27 g/mol
  • Structural Characteristics : This compound features a hexahydropyrrolo structure combined with a cyclopropyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly the histamine H3_3 receptor. This interaction can modulate neurotransmitter release, potentially affecting conditions such as anxiety and cognitive disorders .

Pharmacological Effects

  • Antidepressant Activity : Studies suggest that derivatives of hexahydropyrrolo compounds exhibit antidepressant-like effects in animal models. They may enhance serotonergic and noradrenergic transmission, which is crucial for mood regulation.
  • Cognitive Enhancement : The modulation of H3_3 receptors has been linked to improved cognitive functions, making these compounds candidates for treating cognitive decline associated with aging or neurodegenerative diseases .
  • Gastrointestinal Effects : Some reports indicate potential applications in treating gastrointestinal disorders due to their ability to influence gut-brain signaling pathways .

Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant effects of a related compound in a rodent model. Results demonstrated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors attributed to increased serotonin levels in the brain .

Study 2: Cognitive Function Improvement

In another investigation, researchers explored the effects of hexahydropyrrolo derivatives on cognitive performance in mice. The results indicated improved performance in maze tests, correlating with increased levels of acetylcholine and reduced anxiety-like behaviors .

Data Summary Table

Property Value
Molecular FormulaC11_{11}H18_{18}N2_{2}O2_{2}
Molecular Weight210.27 g/mol
CAS Number1217996-00-3
Potential ApplicationsAntidepressant, Cognitive Enhancer, Gastrointestinal Treatment
Mechanism of ActionH3_3 Receptor Modulation

Q & A

Basic: What are the common synthetic pathways for (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(2-methylcyclopropyl)methanone?

The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and purification. A general approach includes:

  • Step 1 : Formation of the pyrrolidine core via cyclization reactions using reagents like chloranil in refluxing xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification .
  • Step 2 : Introduction of the 2-methylcyclopropyl group via nucleophilic acyl substitution or cross-coupling reactions under controlled temperature (e.g., 60–80°C) and inert atmosphere .
  • Optimization : Reaction parameters (e.g., stoichiometry, solvent polarity) must be tuned to achieve >90% yield, validated by HPLC and mass spectrometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from differences in assay conditions, stereochemical purity, or cellular models. To address this:

  • Replicate Studies : Ensure identical experimental protocols (e.g., cell lines, incubation times) across labs.
  • Analytical Validation : Confirm compound purity (>95%) via chiral HPLC and ¹H/¹³C NMR to rule out enantiomeric interference .
  • Orthogonal Assays : Compare results from in vitro enzyme inhibition assays with in silico molecular docking to validate target interactions .

Basic: What analytical techniques are critical for characterizing this compound’s molecular structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, distinct peaks for the cis-fused pyrrolidine system appear at δ 3.2–3.6 ppm (¹H) and 40–50 ppm (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/pyrrolidine bands .

Advanced: How does stereochemistry at the cis-fused pyrrolidine ring impact biological activity?

The cis-configuration (3aR,6aS) is critical for binding to biological targets (e.g., GPCRs or kinases).

  • Structural Analysis : X-ray crystallography reveals that the cis-configuration creates a rigid, planar scaffold, enhancing affinity for hydrophobic binding pockets .
  • Activity Comparison : Enantiomers with trans-configuration show 10–100x lower potency in enzyme inhibition assays, highlighting stereodependence .

Basic: What reaction parameters are most sensitive during the synthesis of this compound?

  • Temperature : Excess heat (>80°C) during cyclization can lead to racemization or decomposition.
  • Catalyst Choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the 2-methylcyclopropyl moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the cis-isomer from diastereomeric byproducts .

Advanced: What computational methods are used to predict this compound’s binding interactions with therapeutic targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors), prioritizing poses with lowest binding energy (ΔG < -8 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : 100-ns MD runs in explicit solvent (e.g., TIP3P water) assess binding stability and conformational flexibility .
  • QSAR Modeling : Relates structural descriptors (e.g., LogP, polar surface area) to observed bioactivity .

Basic: How is the compound’s thermal stability assessed for formulation studies?

  • Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions (e.g., sharp endotherm at ~150°C indicates crystalline stability) .
  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures (>200°C suggests suitability for solid-dose formulations) .

Advanced: What challenges arise in elucidating the compound’s 3D structure, and how are they addressed?

  • Stereochemical Complexity : The fused bicyclic system complicates NOE (Nuclear Overhauser Effect) assignments.
    • Solution : 2D NOESY identifies through-space correlations between protons in the cis-ring system (e.g., H-3a and H-6a) .
    • X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals (≥99% enantiomeric excess) .

Basic: What methods optimize solubility for in vivo studies?

  • LogP Determination : Experimental LogP (e.g., 2.1 via shake-flask method) guides solvent selection (e.g., DMSO for stock solutions) .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 27 mg/mL in PBS vs. 5 mg/mL for free base) .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

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